2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine hydrochloride, also known as XEN907, is a novel compound that has been developed as a potential treatment for various neurological disorders. This compound has been shown to have a unique mechanism of action that makes it different from other drugs currently available on the market.
Wirkmechanismus
2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride works by selectively inhibiting the activity of certain types of voltage-gated sodium channels in the brain. This inhibition reduces the excitability of neurons and thereby reduces the likelihood of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce the frequency and severity of seizures in animal models of epilepsy, and to reduce pain in animal models of neuropathic pain. It has also been found to have anxiolytic effects in animal models of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride is that it has been shown to be effective in animal models of various neurological disorders, suggesting that it may have broad therapeutic potential. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in humans.
Zukünftige Richtungen
Future research on 2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride should focus on further elucidating its mechanism of action, as well as testing its efficacy and safety in humans. Additionally, research should be conducted to determine whether 2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride has potential applications in other neurological disorders beyond those currently being studied. Finally, research should be conducted to optimize the synthesis method for 2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride to make it more efficient and cost-effective.
Synthesemethoden
The synthesis method for 2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride involves a multi-step process that starts with the reaction of 5-bromo-1-pentanol with 2,2-dimethylpropanal to produce the intermediate spirocyclic compound. This intermediate is then reacted with sodium azide to form the corresponding azide compound. The azide compound is then reduced with palladium on carbon to produce the amine compound. Finally, the amine compound is reacted with hydrochloric acid to form the hydrochloride salt of 2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride has been shown to have potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and anxiety disorders. It has been found to be effective in animal models of these disorders, and clinical trials are currently underway to test its efficacy in humans.
Eigenschaften
IUPAC Name |
2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c10-4-5-11-6-7-12-8-9(11)2-1-3-9;/h1-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELOOQDNYFMJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCN2CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.